R1530

Catalog No.
S548010
CAS No.
882531-87-5
M.F
C18H14ClFN4O
M. Wt
356.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
R1530

CAS Number

882531-87-5

Product Name

R1530

IUPAC Name

5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine

Molecular Formula

C18H14ClFN4O

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24)

InChI Key

UOVCGJXDGOGOCZ-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

R1530; R-1530; R 1530.

Canonical SMILES

CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC

Isomeric SMILES

CC1=C2C(=NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC)NN1

Description

The exact mass of the compound 5-(2-Chlorophenyl)-7-fluoro-1,2-dihydro-8-methoxy-3-methylpyrazolo(3,4-b)(1,4)benzodiazepine is 356.08402 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

R-1530 is a multi-kinase inhibitor that targets over 20 kinases . It has been used in cancer research, particularly in the study of solid tumors .

Method of Application: In experimental procedures, R-1530 is often applied to cancer cells in vitro to observe its effects on cell proliferation and apoptosis . The compound is typically dissolved in DMSO or DMF for these applications .

Results and Outcomes: R-1530 has been found to delay mitosis, induce polyploidy, and block angiogenesis in cells, ultimately promoting apoptosis or senescence . It has shown strong inhibitory effects on human tumor cell proliferation and has been observed to reduce the growth of tumors in cancer xenograft models .

Angiogenesis Research

Angiogenesis, the formation of new blood vessels, is a critical process in both health and disease. R-1530 has been used in angiogenesis research due to its inhibitory activity against angiogenesis-related receptor tyrosine kinases .

Method of Application: In angiogenesis research, R-1530 is typically applied to endothelial cells in vitro to study its effects on angiogenic processes .

Results and Outcomes: R-1530 has been found to block angiogenesis in cells, which could have implications for the treatment of diseases characterized by excessive angiogenesis, such as cancer .

Cell Cycle Research

R-1530 has been used in cell cycle research due to its ability to delay mitosis and induce polyploidy .

Method of Application: In cell cycle research, R-1530 is typically applied to cells in vitro to study its effects on cell cycle processes .

Results and Outcomes: R-1530 has been found to delay mitosis and induce polyploidy in cells . This could have implications for the treatment of diseases characterized by abnormal cell cycle processes, such as cancer .

Apoptosis Research

Apoptosis, or programmed cell death, is a critical process in both health and disease. R-1530 has been used in apoptosis research due to its ability to promote apoptosis .

Method of Application: In apoptosis research, R-1530 is typically applied to cells in vitro to study its effects on apoptotic processes .

Results and Outcomes: R-1530 has been found to promote apoptosis in cells . This could have implications for the treatment of diseases characterized by abnormal apoptosis, such as cancer .

Growth Factor Receptor Signaling Research

R-1530 targets over 20 kinases, including growth factor receptor-related kinases . This makes it a valuable tool in the study of growth factor receptor signaling, a key process in many cellular functions and diseases.

Method of Application: In growth factor receptor signaling research, R-1530 is typically applied to cells in vitro. The compound is used to study its effects on the signaling pathways of growth factor receptors .

Results and Outcomes: R-1530 has been found to inhibit the signaling of growth factor receptors, which could have implications for the treatment of diseases characterized by abnormal growth factor receptor signaling, such as cancer .

Cell Signaling Research

Cell signaling is a complex process that regulates numerous cellular functions. R-1530 has been used in cell signaling research due to its ability to inhibit multiple kinases involved in various signaling pathways .

Method of Application: In cell signaling research, R-1530 is typically applied to cells in vitro to study its effects on various signaling pathways .

Results and Outcomes: R-1530 has been found to inhibit multiple kinases involved in cell signaling, which could have implications for the treatment of diseases characterized by abnormal cell signaling, such as cancer .

R1530 is a potent multikinase inhibitor recognized for its significant role in inhibiting mitosis and angiogenesis. It is classified as a small molecule that targets various receptor tyrosine kinases, including the vascular endothelial growth factor receptor and fibroblast growth factor receptor, contributing to its antineoplastic (anti-cancer) and antiangiogenic (preventing the formation of new blood vessels) properties. This compound is particularly noted for its oral bioavailability and efficacy in preclinical models of cancer, showcasing its potential as a therapeutic agent in oncology .

That are critical for its biological activity. As a multikinase inhibitor, it interacts with various kinases involved in cell signaling pathways. The primary reactions include:

  • Inhibition of Kinase Activity: R1530 binds to the ATP-binding site of kinases, preventing phosphorylation of substrates, which is essential for cell division and angiogenesis.
  • Formation of Active Complexes: The compound can form stable complexes with target kinases, leading to prolonged inhibition and reduced cellular proliferation .

R1530 exhibits notable biological activities, primarily through its mechanisms as an inhibitor of mitosis and angiogenesis:

  • Antineoplastic Activity: By inhibiting key signaling pathways involved in cell growth and division, R1530 demonstrates potential in reducing tumor growth in various cancer models.
  • Antiangiogenic Activity: It effectively disrupts the formation of new blood vessels, which is crucial for tumor sustenance and growth. This action is mediated through the inhibition of vascular endothelial growth factor signaling pathways .

The synthesis of R1530 involves several steps:

  • Precipitation: The crude compound is obtained by precipitation from a reaction mixture.
  • Solvent Treatment: The crude product is triturated with hot 1,2-difluorobenzene to purify it further.
  • Filtration: After dissolving in acetone, solids are filtered out to yield pure R1530 .

This multi-step synthesis ensures high purity and potency of the final product.

R1530 has several applications primarily in the field of cancer treatment:

  • Oncology Research: It serves as a valuable tool in preclinical studies aimed at understanding cancer biology and testing new therapeutic strategies.
  • Potential Therapeutic Use: Given its ability to inhibit tumor growth and angiogenesis, R1530 is being explored as a candidate for clinical trials targeting various malignancies .

Interaction studies of R1530 have focused on its binding affinity and inhibitory effects on various kinases:

  • Kinase Profiling: Research indicates that R1530 effectively inhibits multiple receptor tyrosine kinases, including KDR (VEGFR), FGFR, Aurora A, and Cdk2. This broad-spectrum inhibition underlies its potential as a multi-targeted cancer therapy .
  • Synergistic Effects: Studies suggest that combining R1530 with other anticancer agents may enhance therapeutic efficacy through synergistic mechanisms .

R1530 shares similarities with several other compounds known for their kinase-inhibitory activities. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
SorafenibMultikinase inhibitor targeting VEGFR and RafApproved for renal cell carcinoma; oral bioavailability
PazopanibInhibits VEGFR, PDGFRUsed primarily for soft tissue sarcoma; distinct selectivity profile
LapatinibDual inhibitor of EGFR and HER2Primarily used in breast cancer treatment; different target specificity

R1530's uniqueness lies in its specific targeting of multiple kinases involved in both mitosis and angiogenesis, making it a versatile candidate for cancer therapy compared to others that may focus on single pathways or types of receptors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

356.0840169 g/mol

Monoisotopic Mass

356.0840169 g/mol

Heavy Atom Count

25

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XQJ55R5PPQ

Dates

Modify: 2023-08-15

Explore Compound Types